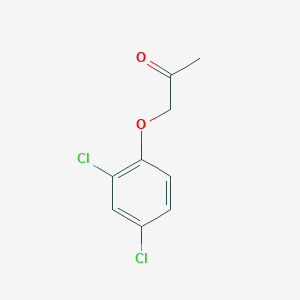

1-(2,4-dichlorophenoxy)propan-2-one

Description

Properties

CAS No. |

17199-30-3 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,4-dichlorophenoxy)propan-2-one |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |

InChI Key |

MQYQBKDURLWQTF-UHFFFAOYSA-N |

SMILES |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Other CAS No. |

17199-30-3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Deprotonation : 2,4-Dichlorophenol reacts with a base (e.g., NaOH) to form the phenoxide ion, enhancing nucleophilicity.

-

Substitution : The phenoxide ion attacks the electrophilic carbon in chloroacetone, displacing chloride and forming the ether bond.

Optimization Parameters

-

Base : Sodium hydroxide (10–20% w/v) ensures complete phenoxide formation.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates.

-

Temperature : 60–80°C accelerates substitution while minimizing side reactions.

-

Yield : Reported yields range from 65–75% in laboratory settings.

Table 1: Comparative Analysis of Base and Solvent Combinations

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | DMF | 70 | 72 |

| KOH | Ethanol | 65 | 68 |

| NaHCO | Water | 80 | 58 |

Epichlorohydrin-Mediated Synthesis

Epichlorohydrin serves as a versatile precursor for ether-linked compounds. This two-step method, adapted from patents on phenoxypropanoic acid derivatives, involves epoxide ring-opening followed by oxidation.

Step 1: Epoxide Formation

2,4-Dichlorophenol reacts with epichlorohydrin in basic conditions to form a glycidyl ether intermediate:

Step 2: Oxidation to Ketone

The secondary alcohol in the intermediate is oxidized using pyridinium chlorochromate (PCC) or Jones reagent:

Key Considerations

-

Oxidant Selectivity : PCC avoids over-oxidation to carboxylic acids, unlike KMnO.

-

Yield : The two-step process achieves 60–70% overall yield, with purification via vacuum distillation.

Tosylate Displacement Strategy

This method, derived from lithium aluminium hydride (LiAlH) reduction protocols, converts alcohol intermediates into ketones via tosylation and elimination.

Procedure

-

Alcohol Synthesis : 2,4-Dichlorophenol reacts with allyl bromide to form 1-(2,4-dichlorophenoxy)prop-2-en-1-ol.

-

Tosylation : The alcohol is treated with p-toluenesulfonyl chloride (TsCl) to form the tosylate.

-

Elimination : Heating the tosylate with a strong base (e.g., DBU) induces β-elimination, yielding the ketone.

Table 2: Tosylation Reaction Conditions

| Tosylating Agent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TsCl | Pyridine | 25 | 85 |

| MsCl | EtN | 30 | 78 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A continuous-flow reactor system, as described in herbicide production patents, offers advantages:

-

Reactor Design : Tubular reactors with in-line neutralization minimize chloride byproduct accumulation.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions.

-

Purity : Crystallization from hexane/ethyl acetate mixtures achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-dichlorophenoxy)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through the binding to active sites or allosteric sites on target proteins, leading to alterations in their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Dichlorprop (CAS: 120-36-5)

- Structure: (±)-2-(2,4-Dichlorophenoxy)propanoic acid.

- Key Differences : Replaces the ketone group with a carboxylic acid, enhancing acidity (pKa ~3.0) and water solubility.

- Applications : Widely used as a herbicide and growth regulator for controlling broadleaf weeds .

- Physicochemical Properties : Molecular weight 235.06 g/mol , higher polarity due to the carboxylic acid group, and lower logP (lipophilicity) compared to the ketone analogue.

1-(2,4-Difluorophenyl)propan-2-one (CAS: 274682-91-6)

- Structure : Fluorine replaces chlorine at the aromatic ring.

- Key Differences : Reduced molecular weight (170.16 g/mol ) and altered electronic properties due to fluorine’s electronegativity.

1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS: 83773-35-7)

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

Q & A

What are the critical safety protocols for handling and storing 1-(2,4-dichlorophenoxy)propan-2-one in laboratory settings?

Answer:

this compound must be stored in tightly sealed containers in a cool, well-ventilated area, isolated from oxidizing agents (e.g., peroxides, nitrates) and metals in the presence of moisture to prevent reactive degradation . Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory during handling. Training on spill containment and emergency procedures (e.g., eye rinsing, ventilation) is essential to mitigate exposure risks .

What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

Answer:

A common approach involves Claisen-Schmidt condensation, where 2,4-dichlorophenol derivatives react with ketones or aldehydes under acidic or basic catalysis. For example, coupling 2,4-dichlorophenoxyacetic acid with propan-2-one derivatives in ethanol with thionyl chloride (SOCl₂) yields the target compound . Optimization includes controlling reaction temperature (70–80°C), stoichiometric ratios (1:1.2 for phenol:ketone), and purification via column chromatography to achieve >85% purity .

How can advanced structural elucidation techniques (e.g., XRD, DFT) resolve stereochemical ambiguities in this compound derivatives?

Answer:

X-ray diffraction (XRD) crystallography provides precise bond lengths and angles, as demonstrated for analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one (CCDC 1988019) . Density Functional Theory (DFT) calculations complement experimental data by modeling electronic properties (e.g., HOMO-LUMO gaps) and predicting reactive sites . These methods are critical for confirming regioselectivity in substitution reactions involving dichlorophenoxy groups.

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The electron-withdrawing dichlorophenoxy group activates the carbonyl carbon toward nucleophilic attack. For example, in amide formation, (R)-2-(2,4-dichlorophenoxy)propanoic acid reacts with amines via a two-step mechanism: (1) acid activation using SOCl₂ to form an acyl chloride intermediate, and (2) nucleophilic substitution with amines to yield propionamide derivatives (89% yield) . Steric hindrance from the dichlorophenoxy moiety can reduce reaction rates, necessitating excess reagents or prolonged reaction times .

Which analytical techniques are most effective for quantifying this compound and its impurities?

Answer:

- GC-MS : Headspace solid-phase microextraction (SPME) with on-fiber derivatization enables trace-level detection of chlorinated byproducts (e.g., 1,3-dichloro-2-propanol) in aqueous matrices .

- ¹H-NMR : Characterizes purity and structural integrity, with diagnostic peaks for dichlorophenoxy protons at δ 7.2–7.4 ppm and ketone protons at δ 2.1–2.3 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted phenols or oxidation products .

How do computational models predict the environmental persistence and toxicity of this compound?

Answer:

Quantitative Structure-Property Relationship (QSPR) models estimate logP (octanol-water partition coefficient) values (~3.2), indicating moderate bioaccumulation potential . Molecular docking studies suggest low affinity for aquatic toxicity receptors, but the compound’s stability under UV light may generate chlorinated degradation products with higher ecotoxicity .

How can researchers address contradictory data in synthetic yields or purity across different methodologies?

Answer:

Discrepancies often arise from variations in catalysts (e.g., SOCl₂ vs. DCC) or solvent polarity. For example, ethanol promotes higher yields (89%) compared to non-polar solvents (<60%) due to improved solubility of intermediates . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) to reconcile conflicting results .

What factors influence the stability of this compound under varying pH and temperature conditions?

Answer:

The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis in alkaline media (pH > 9), forming 2,4-dichlorophenol and propanoic acid derivatives . Thermal degradation occurs above 150°C, producing chlorinated volatiles detectable via TGA-MS. Long-term storage at 4°C in amber vials minimizes photolytic decomposition .

What evidence supports the antimicrobial activity of this compound derivatives?

Answer:

Analogous compounds, such as (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption via hydrophobic interactions with lipid bilayers . Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., -Cl) enhance activity by increasing electrophilicity and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.